Roslin 2

Vue d'ensemble

Description

Applications De Recherche Scientifique

Roslin-2 has a wide range of scientific research applications, including:

Cancer Research: Roslin-2 is used to reactivate p53, a tumor suppressor protein that is often inactivated in cancer cells.

Cell Signaling Studies: The compound is used to study the interaction between focal adhesion kinase and p53, providing insights into cell signaling pathways involved in cancer progression.

Drug Development: Roslin-2 serves as a lead compound for the development of new anticancer drugs targeting the p53 pathway.

Biological Research: The compound is used in various biological assays to study its effects on cell viability, clonogenicity, and gene expression.

Mécanisme D'action

Target of Action

Roslin 2 primarily targets the p53 protein . The p53 protein is a transcription factor that plays a crucial role in preventing cancer formation, thus functioning as a tumor suppressor . It does this by regulating the cell cycle and functioning as a key player in preventing genome mutation .

Mode of Action

This compound operates by reactivating p53 . It impairs the interaction between focal adhesion kinase (FAK) and p53, thereby restoring p53’s transcriptional activity . This action reverses FAK-mediated suppression of the expression of p53-dependent genes such as p21, MDM2, and Bax in cells with wild-type p53 .

Biochemical Pathways

The reactivation of p53 by this compound affects several biochemical pathways. It restores p53’s ability to regulate the cell cycle, apoptosis, and genome stability . This results in the upregulation of p53-dependent genes like p21, MDM2, and Bax . These genes play crucial roles in cell cycle arrest, apoptosis, and prevention of genome mutation, respectively .

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The reactivation of p53 by this compound leads to several molecular and cellular effects. It increases the transcriptional activity of p53, leading to the upregulation of p53-dependent genes . This results in decreased cell viability and clonogenicity in cancer cells . Additionally, this compound has been shown to potentiate the pro-apoptotic effects of certain drugs in cells with wild-type p53 .

Action Environment

It is known that various environmental factors can influence the action, efficacy, and stability of drugs These factors can include temperature, pH, and the presence of other substances

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Roslin 2 plays a crucial role in biochemical reactions by disrupting the interaction between focal adhesion kinase and p53. This disruption restores the transcriptional activity of p53, leading to the expression of p53-dependent genes such as p21, MDM2, and Bax. These genes are involved in cell cycle regulation, apoptosis, and DNA repair. This compound interacts with focal adhesion kinase and p53 through binding interactions that impair their association, thereby reactivating p53’s tumor-suppressive functions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In wild-type p53 HCT116 colon cancer cells and MCF-7 breast cancer cells, this compound reverses the focal adhesion kinase-mediated suppression of p53-dependent gene expression. This leads to increased levels of p21, MDM2, and Bax, promoting cell cycle arrest and apoptosis. Additionally, this compound potentiates the pro-apoptotic effects of chemotherapeutic agents such as doxorubicin and 5-fluorouracil in p53-positive cells, further enhancing its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to focal adhesion kinase and p53, disrupting their interaction and reactivating p53’s transcriptional activity. This reactivation leads to the expression of p53 target genes, which are involved in cell cycle regulation, apoptosis, and DNA repair. This compound’s binding interactions with focal adhesion kinase and p53 are critical for its ability to restore p53 function and inhibit tumor growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models At a dose of 60 milligrams per kilogram, this compound has been shown to reduce tumor growth and activate p21 in p53-positive tumorsThreshold effects and potential toxicity at high doses are important considerations for the clinical application of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to p53 signaling. It interacts with enzymes and cofactors that regulate p53 activity, including focal adhesion kinase. By disrupting the interaction between focal adhesion kinase and p53, this compound restores p53’s transcriptional activity and promotes the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. These interactions are critical for the compound’s ability to inhibit tumor growth and promote apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The transport and distribution of this compound are important for its ability to reach target sites and exert its effects on p53 signaling and tumor growth inhibition .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are important for its activity and function, as they determine the sites where this compound can interact with focal adhesion kinase and p53. The subcellular localization of this compound is critical for its ability to restore p53 function and inhibit tumor growth .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Roslin-2 implique la réaction de la benzylamine avec l'hexaméthylènetétramine en présence d'acide bromhydrique. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite converti en produit final par l'ajout de brome .

Méthodes de production industrielle

La production industrielle de Roslin-2 suit une voie de synthèse similaire mais est optimisée pour la production à grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit final. Le composé est généralement produit sous forme de solide cristallin et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Roslin-2 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Roslin-2 peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le composé peut être réduit en ses dérivés amines correspondants.

Substitution : Roslin-2 peut subir des réactions de substitution nucléophile, où l'ion bromure est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles tels que les ions hydroxyde ou les amines peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Divers dérivés oxydés de Roslin-2.

Réduction : Dérivés amines de Roslin-2.

Substitution : Dérivés substitués où l'ion bromure est remplacé par d'autres nucléophiles.

Applications de la recherche scientifique

Roslin-2 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Roslin-2 est utilisé pour réactiver p53, une protéine suppresseur de tumeur qui est souvent désactivée dans les cellules cancéreuses.

Études de la signalisation cellulaire : Le composé est utilisé pour étudier l'interaction entre la kinase d'adhésion focale et p53, offrant des informations sur les voies de signalisation cellulaire impliquées dans la progression du cancer.

Développement de médicaments : Roslin-2 sert de composé de tête pour le développement de nouveaux médicaments anticancéreux ciblant la voie p53.

Recherche biologique : Le composé est utilisé dans diverses analyses biologiques pour étudier ses effets sur la viabilité cellulaire, la clonogénicité et l'expression génétique.

Mécanisme d'action

Roslin-2 exerce ses effets en perturbant l'interaction entre la kinase d'adhésion focale et p53. Cette perturbation restaure l'activité transcriptionnelle de p53, conduisant à l'activation des gènes dépendants de p53 tels que p21, MDM2 et Bax . Ces gènes jouent un rôle crucial dans la régulation du cycle cellulaire, l'apoptose et la réparation de l'ADN. En réactivant p53, Roslin-2 peut induire l'apoptose et inhiber la croissance des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Nutlin-3 : Une autre petite molécule qui réactive p53 en inhibant l'interaction entre p53 et MDM2.

RITA (Réactivation de p53 et induction de l'apoptose des cellules tumorales) : Un composé qui se lie à p53 et empêche sa dégradation.

PRIMA-1 (Réactivation de p53 et induction d'une apoptose massive) : Une molécule qui restaure la fonction de p53 muté.

Unicité de Roslin-2

Roslin-2 est unique en sa capacité à perturber spécifiquement l'interaction entre la kinase d'adhésion focale et p53, un mécanisme qui est distinct des autres réactivateurs de p53. Ce mécanisme d'action unique fait de Roslin-2 un outil précieux pour étudier la voie p53 et développer des thérapies anticancéreuses ciblées .

Propriétés

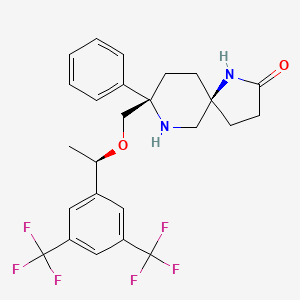

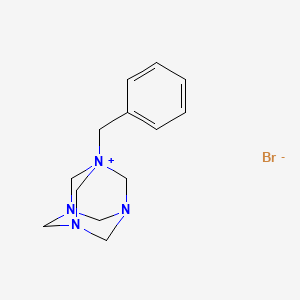

IUPAC Name |

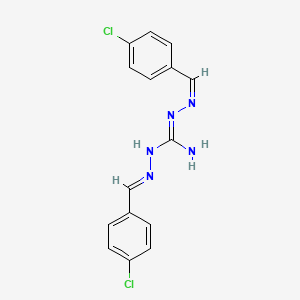

1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMKPGPWDHCYCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29574-21-8 | |

| Record name | 29574-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Roslin 2 in cancer cells?

A1: this compound (1-benzyl-15,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane), also known as R2, disrupts the interaction between Focal Adhesion Kinase (FAK) and the tumor suppressor protein p53. [, ] This disruption leads to the reactivation of p53's transcriptional activity, which in turn, triggers the expression of p53 target genes involved in cell cycle arrest and apoptosis, ultimately blocking tumor growth. [, ]

Q2: Which genes are affected by this compound treatment in cancer cells?

A2: Microarray analysis of human colon cancer cells (HCT116) treated with this compound revealed significant upregulation of critical p53 target genes, including Mdm-2, Noxa-1, and RIP1. [] Conversely, genes like Met, PLK2, KIF14, and BIRC2 were found to be downregulated. [] Importantly, this gene expression profile was observed in p53-positive (p53+/+) cells but not in p53-deficient (p53-/-) cells, highlighting the p53-dependent mechanism of this compound. []

Q3: Does this compound show synergistic effects when combined with other anti-cancer agents?

A3: Yes, combining this compound with compounds targeting other components of the FAK-Mdm-2-p53 axis exhibits enhanced anti-cancer effects. For instance, combining this compound with:

- M13: This compound disrupts the FAK-Mdm-2 complex, and when used together with this compound, significantly reduces the clonogenicity of HCT116 p53+/+ cells compared to either agent alone. []

- Nutlin-1: This compound disrupts the Mdm-2-p53 interaction, and similar to the combination with M13, results in significantly decreased clonogenicity of HCT116 p53+/+ cells compared to single-agent treatments. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.